Tantalum disilicide (TaSi₂) is a refractory metal silicide, a compound formed by reacting tantalum with silicon. It is widely studied for its application in microelectronics, particularly in integrated circuits (ICs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its desirable properties include high melting point, good electrical conductivity, and compatibility with silicon processing techniques.
Sputtering: TaSi₂ thin films are frequently deposited onto silicon substrates using sputtering techniques, such as DC magnetron sputtering or co-sputtering. This involves bombarding a target of TaSi₂ with ions, causing the ejection of atoms that then deposit onto the substrate. [, , , , , , , , , , ]
Chemical Vapor Deposition (CVD): Low-pressure chemical vapor deposition (LPCVD) offers another route for TaSi₂ thin film synthesis. This method utilizes gaseous precursors containing tantalum and silicon, which react on a heated substrate to form the desired TaSi₂ layer. [, ]
Mechanical Alloying: This technique involves high-energy ball milling of elemental tantalum and silicon powders. The repeated cold-welding and fracturing of particles induce solid-state reactions, ultimately forming TaSi₂. []
Combustion Synthesis: In this method, a mixture of finely divided tantalum and silicon powder is ignited in a controlled environment. The exothermic reaction produces TaSi₂ powder. []
Oxidation: TaSi₂ can undergo oxidation in the presence of oxygen, especially at elevated temperatures. This reaction forms a silicon dioxide (SiO₂) layer on the surface. The oxidation rate is influenced by factors such as temperature, ambient atmosphere (dry O₂, steam), and the presence of dopants in the silicon substrate. [, , , ]
Silicide Formation: During synthesis, tantalum reacts with silicon to form various tantalum silicides, including TaSi₂, through interdiffusion processes. The specific silicide phase formed depends on the annealing temperature and the initial silicon-to-tantalum ratio. [, , , , ]
Electrical Properties: TaSi₂ exhibits metallic conductivity. Its resistivity is relatively low, making it suitable for use as a contact material in ICs. [, , , , , ]
Thermal Properties: TaSi₂ has a high melting point, exceeding 2000°C, which allows it to withstand high-temperature processing steps in IC fabrication. []
Chemical Stability: While generally stable, TaSi₂ is susceptible to oxidation at elevated temperatures, particularly in oxidizing atmospheres. [, , , ]
High-Temperature Applications: TaSi₂'s high melting point and oxidation resistance at elevated temperatures make it suitable for applications such as protective coatings on materials like carbon/carbon composites. []
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